Isooctane, 1,1-diethoxy-

Overview

Description

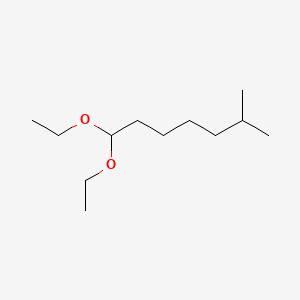

Isooctane, 1,1-diethoxy-, also known as iso-octane, is a colorless liquid with a molecular formula of C10H22O2. It is a highly branched hydrocarbon that is commonly used as a reference fuel for gasoline engines. Isooctane has a high octane rating, which means it is resistant to knocking in engines, and it is used as a benchmark for measuring the performance of other fuels.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds : 1,1-Diethoxy-3-isothiocyanatobutane, derived from the reaction of 3-isothiocyanatobutanal with ethanol, is instrumental in synthesizing various heterocyclic compounds like 3-methylaminobutanal diethylacetal and N-thioamides. This synthesis demonstrates the chemical versatility of 1,1-diethoxy derivatives in producing valuable intermediates for pharmaceutical and agrochemical industries (Fisyuk et al., 1997).

Reactions with Acyl Chlorides : The reaction of E-1-tributylstannyl-3,3-diethoxy-prop-1-ene with acyl chlorides, catalyzed by palladium complexes, highlights its role in forming 1,4-ketoacetals and vinylsulphones. These reactions are critical in synthetic organic chemistry for producing complex molecules used in material science and medicinal chemistry (Parrain et al., 1993).

Biofuel Research

Pyrolysis of 1,1-Diethoxybutane : Research on the pyrolysis of 1,1-diethoxybutane, a potential biofuel, provides insights into its thermal decomposition mechanisms. Understanding these mechanisms is essential for developing efficient and clean biofuel technologies (Zeng et al., 2019).

Biofuel Additive Synthesis : The synthesis of 1,1-diethoxybutane (DEB) as a biofuel additive through the acetalization of ethanol and butyraldehyde demonstrates the potential of 1,1-diethoxy derivatives in enhancing fuel properties and reducing environmental impact (Regufe et al., 2016).

Enzymatic and Microbial Studies

Enzyme Behavior in Organic Solvents : Studies on tyrosinase in isooctane–AOT–H2O reverse micelles provide valuable data on enzyme activity and stability in non-aqueous media. This research is vital for applications in biocatalysis and pharmaceuticals (Bru et al., 1989).

Degradation of Isooctane by Microorganisms : Research on Mycobacterium austroafricanum IFP 2173 reveals its unique ability to degrade isooctane, a major gasoline component. This study is crucial for understanding the microbial degradation of hydrocarbons and its application in bioremediation (Solano-Serena et al., 2004).

Catalysis and Process Development

Catalytic Reactive Distillation : The development of catalytic reactive distillation processes for producing 1,1-diethoxy butane from renewable sources illustrates the integration of reaction and separation processes. This research contributes to process intensification and sustainable chemical production (Agirre et al., 2011).

Thermodynamic and Kinetic Studies : Investigations into the synthesis of 1,1-diethoxybutane catalyzed by ion-exchange resins provide essential data for optimizing industrial processes, thereby enhancing efficiency and scalability (Rahaman et al., 2015).

properties

IUPAC Name |

1,1-diethoxy-6-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-5-13-12(14-6-2)10-8-7-9-11(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEOLDGWHXDZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071966 | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69178-43-4 | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069178434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyisooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)